molecular formula C9H9ClN2O2 B3109080 2-Chloro-N-cyclopropyl-4-nitroaniline CAS No. 170104-39-9

2-Chloro-N-cyclopropyl-4-nitroaniline

Cat. No.: B3109080
CAS No.: 170104-39-9
M. Wt: 212.63 g/mol
InChI Key: FUTFNWDOMRLGQG-UHFFFAOYSA-N
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Description

Contextual Significance within Substituted Aniline (B41778) and Nitroaromatic Chemistry

Substituted anilines are a cornerstone of modern organic chemistry, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and dyes. The specific substituents on the aniline ring profoundly influence the molecule's reactivity and physical properties. In 2-Chloro-N-cyclopropyl-4-nitroaniline, the presence of a chlorine atom and a nitro group, both of which are electron-withdrawing, significantly impacts the electron density of the aromatic ring and the basicity of the amino group.

Overview of Research Trajectories and Interdisciplinary Relevance

The research interest in this compound primarily stems from its potential as a versatile intermediate in organic synthesis. The presence of multiple functional groups—a secondary amine, a chloro substituent, and a nitro group—offers several reaction sites for further chemical modification. This multifaceted reactivity makes it a valuable precursor for constructing more complex molecular architectures, which is of particular interest in medicinal chemistry and materials science. While specific, direct applications in interdisciplinary fields are not extensively documented in publicly available literature, its structural motifs are found in various biologically active compounds, suggesting its potential as a scaffold in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-cyclopropyl-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c10-8-5-7(12(13)14)3-4-9(8)11-6-1-2-6/h3-6,11H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTFNWDOMRLGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578326
Record name 2-Chloro-N-cyclopropyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170104-39-9
Record name 2-Chloro-N-cyclopropyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Design

Targeted Synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline

The targeted synthesis of this compound can be approached through a couple of strategic routes. A common and logical pathway involves the initial synthesis of a key intermediate, 2-chloro-4-nitroaniline (B86195), followed by the introduction of the cyclopropyl (B3062369) group onto the amine nitrogen. An alternative, more direct approach would involve the reaction of a dinitro-dihalo-benzene precursor with cyclopropylamine (B47189).

Regioselective Functionalization Strategies

Regioselectivity is a critical consideration in the synthesis of polysubstituted aromatic compounds. In the context of this compound, the precise placement of the chloro, nitro, and N-cyclopropyl groups is achieved through the powerful directing effects of the substituents on the benzene (B151609) ring.

The synthesis typically begins with a precursor like 3,4-dichloronitrobenzene (B32671). The nitro group (-NO₂) is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the ortho and para positions relative to the nitro group. In 3,4-dichloronitrobenzene, the chlorine atom at the C4 position is para to the nitro group, while the chlorine at the C3 position is meta.

Nucleophilic attack at the C4 position is strongly favored because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group through resonance. quizlet.comstackexchange.com This provides a significantly more stable intermediate compared to the one formed from an attack at the C3 (meta) position, where the charge cannot be delocalized onto the nitro group. quizlet.com Consequently, reaction with a nitrogen nucleophile like ammonia (B1221849) or cyclopropylamine will selectively displace the chlorine at the C4 position.

Similarly, if one were to start with 2,5-dichloro-1-nitrobenzene, the nitro group would direct the nucleophilic attack to the C5 position (para), yielding the desired 2-chloro-5-(substituted amino)-1-nitrobenzene skeleton.

Amination and Cyclopropylation Protocols

Two primary protocols can be envisioned for the synthesis: a two-step approach involving amination followed by cyclopropylation, or a single-step direct cyclopropylamination.

Two-Step Approach: N-Alkylation of 2-Chloro-4-nitroaniline

This is a robust and common strategy.

Amination: The precursor 2-chloro-4-nitroaniline is first synthesized (see section 2.3).

N-Cyclopropylation: The resulting 2-chloro-4-nitroaniline is then subjected to an N-alkylation reaction to introduce the cyclopropyl group. While traditional alkylation with cyclopropyl halides is possible, modern cross-coupling reactions offer higher efficiency and milder conditions. A well-documented method is the copper-promoted N-cyclopropylation using cyclopropylboronic acid. rsc.org This reaction is typically carried out in the presence of a copper(II) acetate (B1210297) catalyst, a ligand such as 2,2'-bipyridine (B1663995), and a base. rsc.orgrsc.org This method is effective even for anilines containing electron-withdrawing groups. rsc.org Alternative high-efficiency methods include palladium-catalyzed reactions like the Buchwald-Hartwig amination, which is renowned for its broad scope in forming C-N bonds. wikipedia.orgacsgcipr.org

One-Step Approach: Direct Cyclopropylamination

This approach involves the direct reaction of a suitable precursor, such as 2,5-dichloro-1-nitrobenzene, with cyclopropylamine. Based on the principles of regioselective functionalization discussed above, the cyclopropylamine would selectively attack the C5 position, displacing the chloride and forming the target compound in a single step. This reaction is analogous to the synthesis of 2-chloro-4-nitroaniline from 3,4-dichloronitrobenzene using ammonia and would likely require elevated temperatures and potentially a copper catalyst, similar to conditions used in Ullmann-type reactions. wikipedia.orgchemicalbook.com

Process Optimization for Enhanced Yield and Purity

Optimizing the reaction process is crucial for maximizing the yield of this compound while minimizing the formation of impurities. This involves the careful selection of solvents and catalysts and an understanding of the reaction's energetic landscape.

Influence of Solvent Systems and Catalysts

Solvent Systems: The choice of solvent can significantly impact reaction rates and outcomes.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloroethane are frequently used for copper-catalyzed and palladium-catalyzed coupling reactions. rsc.orgwikipedia.org They are effective at dissolving the organic substrates and the organometallic intermediates involved in the catalytic cycle.

Aqueous Systems: For some SNAr reactions, such as the amination of 3,4-dichloronitrobenzene, aqueous systems can be employed, often in the presence of a phase-transfer catalyst to facilitate the interaction between the organic substrate and the aqueous nucleophile. chemicalbook.com

Catalysts:

Copper Catalysts: Copper compounds are essential for both traditional Ullmann condensations and modern coupling reactions. wikipedia.orgorganic-chemistry.org Simple salts like copper(I) chloride are used to catalyze the SNAr amination of dichloronitrobenzene. chemicalbook.com For N-cyclopropylation with boronic acids, copper(II) acetate is commonly employed. rsc.org The efficiency of these catalysts is often enhanced by the addition of ligands, such as 2,2'-bipyridine or various amino acids, which stabilize the copper center and facilitate the catalytic cycle. acs.org

Palladium Catalysts: For Buchwald-Hartwig amination, palladium catalysts are used in conjunction with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos). youtube.com These sophisticated catalyst systems enable C-N bond formation under milder conditions and with a broader range of substrates than many copper-based systems. wikipedia.orgyoutube.com

Phase-Transfer Catalysts: In biphasic systems (e.g., organic substrate in an aqueous nucleophile solution), phase-transfer catalysts like tetrabutylammonium (B224687) bromide can dramatically increase the reaction rate by transporting the nucleophile into the organic phase. chemicalbook.com

Kinetic and Thermodynamic Considerations in Reaction Control

Regioselectivity Control: In the nucleophilic aromatic substitution of precursors like 3,4-dichloronitrobenzene, the formation of the desired para-substituted product is both the kinetically and thermodynamically favored outcome. The transition state leading to the para-substituted Meisenheimer intermediate is lower in energy due to superior resonance stabilization by the nitro group, making it the faster-forming (kinetic) product. quizlet.com This intermediate is also more stable, meaning it is the thermodynamic product as well. Therefore, controlling regioselectivity is primarily achieved by the inherent electronic properties of the substrate.

Reaction Conditions: Temperature and reaction time are critical parameters to control. The amination of 3,4-dichloronitrobenzene, for instance, is often conducted at high temperatures (e.g., 140 °C) and pressures to achieve a reasonable reaction rate. chemicalbook.com However, excessively high temperatures or prolonged reaction times can lead to the formation of byproducts through decomposition or undesired side reactions. Process optimization involves finding the ideal balance where the desired reaction proceeds to completion with minimal degradation, thus maximizing both yield and purity.

Preparation of Related and Precursor Compounds

The synthesis of this compound relies on the availability of key precursors, most notably 2-chloro-4-nitroaniline.

Synthesis of 2-Chloro-4-nitroaniline

The industrial synthesis of 2-chloro-4-nitroaniline is a well-established process that exemplifies regioselective nucleophilic aromatic substitution. It is typically prepared from 3,4-dichloronitrobenzene. chemicalbook.com In this reaction, 3,4-dichloronitrobenzene is treated with ammonia in an aqueous medium at elevated temperature and pressure. A copper(I) chloride catalyst is often used to facilitate the substitution. chemicalbook.com

The reaction proceeds with high regioselectivity, with the ammonia preferentially displacing the chlorine atom at the C4 position (para to the nitro group) to yield 2-chloro-4-nitroaniline with high purity. chemicalbook.com

ParameterValueReference
Starting Material 3,4-Dichloronitrobenzene chemicalbook.com
Reagent Ammonium Hydroxide / Liquid Ammonia chemicalbook.com
Catalyst Copper(I) Chloride chemicalbook.com
Phase-Transfer Catalyst Tetrabutylammonium Bromide chemicalbook.com
Solvent Water chemicalbook.com
Temperature 140 °C chemicalbook.com
Pressure 3.2 MPa chemicalbook.com
Product 2-Chloro-4-nitroaniline chemicalbook.com

Other Precursors

Alternative starting materials for a more direct synthesis include:

2,5-dichloro-1-nitrobenzene: This compound could theoretically react directly with cyclopropylamine to yield the target compound.

Cyclopropylboronic acid: This is a key reagent for modern copper-promoted N-cyclopropylation reactions. rsc.org

Advanced Chemical Transformations and Mechanistic Investigations

Redox Chemistry of the Nitro and Chloro Functionalities

The redox chemistry of 2-Chloro-N-cyclopropyl-4-nitroaniline is dominated by the electron-withdrawing nitro group, which can be selectively reduced, and the potential for oxidative transformations, particularly involving the cyclopropylamine (B47189) moiety.

The conversion of the aromatic nitro group to a primary amine is a fundamental transformation, yielding 4-chloro-N1-cyclopropylbenzene-1,2-diamine, a key intermediate for heterocyclic synthesis. The presence of a reducible chloro substituent necessitates the use of chemoselective reducing agents to avoid dehalogenation. niscpr.res.in A variety of methods have been developed for the selective reduction of nitroarenes in the presence of halogens and other sensitive functional groups. organic-chemistry.orgwikipedia.org

Common strategies involve catalytic hydrogenation with controlled conditions or the use of specific metal-based reducing systems. niscpr.res.inwikipedia.org For instance, reagents like zinc or magnesium powder with hydrazine (B178648) glyoxylate (B1226380) have proven effective for rapid and selective nitro group reduction at room temperature without causing hydrogenolysis of carbon-halogen bonds. niscpr.res.in Similarly, tin(II) chloride in an acidic medium is a classic reagent for this transformation. wikipedia.org The choice of reagent is critical to achieving a high yield of the desired aniline (B41778) while preserving the chloro and cyclopropyl (B3062369) groups. niscpr.res.in

Table 1: Reagents for Selective Nitro Group Reduction This is an interactive table. Click on the headers to sort.

Reagent System Typical Conditions Selectivity Notes
Hydrazine glyoxylate / Zn or Mg Methanol, Room Temperature High selectivity for nitro group; avoids dehalogenation. niscpr.res.in
Catalytic Hydrogenation (e.g., Pd/C, PtO₂) Controlled H₂ pressure, various solvents Risk of dehalogenation can be minimized by catalyst choice and additives.
Iron (Fe) / Acid (e.g., HCl, Acetic Acid) Aqueous/alcoholic media, heat A classic, cost-effective industrial method with good selectivity.
Tin(II) Chloride (SnCl₂) / HCl Concentrated HCl, Room Temperature Widely used laboratory method, effective for nitroarenes. wikipedia.org

While the nitro and chloro groups are relatively stable to oxidation, the N-cyclopropylaniline moiety is susceptible to oxidative transformations. acs.orgresearchgate.net Single-electron transfer (SET) from the nitrogen atom is a key mechanistic pathway, generating a nitrogen radical cation. acs.orgnih.gov This intermediate is highly prone to subsequent reactions, most notably the irreversible ring-opening of the strained cyclopropyl group. acs.orgresearchgate.net

This ring-opening process is energetically favorable due to the release of approximately 28 kcal/mol of strain energy. acs.org The initial radical cation rearranges to a more stable iminium distonic radical cation, which can then be trapped by various nucleophiles or react with molecular oxygen. acs.orgnih.gov The selectivity of the reaction is therefore directed away from the aromatic ring and towards the N-cyclopropyl functionality, making this a useful synthetic handle. For example, in the presence of photosensitizers, N-cyclopropylanilines undergo oxidation and ring-opening to ultimately yield products like 3-hydroxy-N-phenylpropanamide and acetanilide (B955) after reacting with oxygen. acs.org

Nucleophilic Substitution Reactions at Aromatic and Nitrogen Centers

The electronic properties of this compound allow for nucleophilic substitution reactions at both the aromatic carbon bearing the chlorine atom and, under specific conditions, involving the cyclopropyl group.

The chlorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the presence of the strong electron-withdrawing nitro group located in the para position. The nitro group stabilizes the negative charge that develops in the aromatic ring in the Meisenheimer complex intermediate, thereby lowering the activation energy for the substitution reaction. This allows the chloro group to be displaced by a variety of nucleophiles, such as alkoxides, amines, and thiolates, providing a straightforward method for introducing new functional groups at this position.

The cyclopropyl group attached to the nitrogen atom is a key site of reactivity, primarily through ring-opening reactions. acs.org This transformation is typically not initiated by nucleophilic attack on the ring itself but rather by processes that activate the C-C bonds. As discussed previously, oxidation to a radical cation is a highly effective method for initiating ring cleavage. acs.orgresearchgate.net

Acid-catalyzed ring-opening is also a known reaction for cyclopropylamines, often proceeding through a dicationic intermediate in superacidic media. nih.gov The reaction of N-cyclopropylanilines with nitrous acid leads to the selective cleavage of the cyclopropyl group from the nitrogen, yielding an N-nitrosoaniline and products derived from the opened cyclopropane (B1198618) ring, such as cinnamaldehyde (B126680) in the case of a phenyl-substituted cyclopropyl group. nih.gov This reactivity underscores a mechanism involving the formation of an amine radical cation, which rapidly undergoes ring-opening to an iminium ion. nih.gov Electrochemical methods have also been developed for the oxidative ring-opening of N-cyclopropylamides to synthesize 1,3-oxazines. chemistryviews.org

Table 2: Conditions for Cyclopropyl Ring-Opening in N-Cyclopropylaniline Derivatives This is an interactive table. Click on the headers to sort.

Method Reagents/Conditions Mechanistic Pathway Typical Products
Single-Electron Transfer (SET) Oxidation Photosensitizers, light; Chemical oxidants Formation of a nitrogen radical cation, followed by rearrangement. acs.orgresearchgate.net Ring-opened amides, aldehydes. acs.org
Acid-Catalyzed Superacids (e.g., CF₃SO₃H) Protonation and cleavage of a C-C bond. nih.gov Friedel-Crafts alkylation products. nih.gov
Nitrosation Nitrous acid (HNO₂) Formation of a radical cation intermediate. nih.gov N-Nitrosoanilines, aldehydes. nih.gov

Cyclization Reactions and Heterocyclic Scaffolds Derivatization

This compound and its derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocyclic scaffolds. nih.govmdpi.com Following the selective reduction of the nitro group to an amine, the resulting 4-chloro-N1-cyclopropylbenzene-1,2-diamine possesses two key functionalities for cyclization reactions.

This ortho-phenylenediamine derivative can undergo condensation reactions with a variety of dicarbonyl compounds, carboxylic acids, or their equivalents to form fused five-, six-, or seven-membered rings. For instance, reaction with a β-ketoester could lead to the formation of a benzodiazepine (B76468) ring system.

Furthermore, palladium-catalyzed intramolecular reactions can be employed to construct complex heterocyclic systems. The chloro- and amino- groups present in the molecule are suitable handles for intramolecular C-N or C-C bond-forming reactions. For example, palladium-catalyzed condensation of related 2-chloroaniline (B154045) derivatives with 2-bromostyrene (B128962) yields diphenylamine (B1679370) intermediates that can be selectively cyclized to form carbazoles, acridines, or dibenzazepines, with the outcome being controlled by the choice of phosphine (B1218219) ligand. nih.gov This highlights the potential of the 2-chloroaniline substructure within the target molecule to be a versatile platform for synthesizing diverse and pharmaceutically relevant heterocyclic frameworks. nih.gov

Formation of Novel Heterocyclic Systems

While direct literature on the use of this compound for the synthesis of novel heterocyclic systems is specific, the reactivity of related substituted o-nitroanilines and N-cyclopropylanilines suggests its potential as a precursor for various heterocyclic scaffolds. The presence of the ortho-chloro and nitro groups, along with the amino moiety, provides the necessary functionalities for cyclization reactions.

One potential application is in the synthesis of quinoxaline (B1680401) derivatives. The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a classical and effective method for forming the quinoxaline ring system. nih.gov A synthetic strategy could involve the reduction of the nitro group in this compound to the corresponding diamine, followed by condensation with a suitable dicarbonyl compound. Various catalytic systems, including iron-catalyzed transfer hydrogenation, have been developed for the one-pot synthesis of quinoxalines from 2-nitroanilines. researchgate.net

Furthermore, the general reactivity of substituted anilines allows for their use in the synthesis of other heterocyclic systems like indoles and carbazoles through palladium-catalyzed cyclization reactions. chemrxiv.org The specific substitution pattern of this compound could be exploited to direct the regioselectivity of such cyclizations, leading to novel, functionalized heterocyclic products. The synthesis of substituted quinolines, for instance, can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov

The following table outlines potential heterocyclic systems that could be synthesized from precursors derived from this compound.

Heterocyclic SystemPotential Synthetic Precursor (from this compound)Key Transformation
Quinoxaline3-Chloro-N1-cyclopropyl-benzene-1,2,4-triamineReductive cyclization with a 1,2-dicarbonyl compound
Benzimidazole3-Chloro-N1-cyclopropyl-benzene-1,2,4-triamineCondensation with an aldehyde or carboxylic acid derivative
Substituted IndoleN-(2-alkenyl)-2-chloro-N-cyclopropyl-4-nitroanilineIntramolecular cyclization

Intramolecular Rearrangements and Cycloadditions

The N-cyclopropyl aniline moiety is known to participate in unique intramolecular rearrangements and cycloaddition reactions, primarily driven by the ring-strain of the three-membered ring. These transformations often proceed through radical or radical cation intermediates, leading to the formation of larger ring systems.

A notable reaction is the formal [3+2] cycloaddition of N-aryl cyclopropylamines with olefins, which can be initiated photochemically. chemrxiv.orgchemrxiv.org This reaction proceeds via a single electron transfer (SET) mechanism, where the photoexcited N-aryl cyclopropylamine undergoes ring-opening to form a β-carbon radical iminium ion intermediate. This intermediate can then be trapped by an olefin to yield N-arylaminocyclopentane derivatives. chemrxiv.orgnih.gov Given the electronic nature of this compound, it is a plausible substrate for such photocatalytic cycloadditions.

Intramolecular rearrangements of cyclopropyl-substituted nitrenium ions, which could be generated from the corresponding amine, have also been investigated. chemrxiv.orgnih.govchemrxiv.org These rearrangements can lead to ring-expansion products, such as azetium ions, or fragmentation products through the elimination of ethylene. chemrxiv.orgnih.govchemrxiv.org The specific reaction pathway is influenced by the stability of the nitrenium ion and the reaction conditions.

The table below summarizes key intramolecular transformations involving the N-cyclopropyl aniline scaffold.

TransformationKey IntermediateResulting Product
[3+2] Cycloadditionβ-carbon radical iminium ionN-arylaminocyclopentane derivative
Ring-opening rearrangementAziridine intermediateN-(2-chloropropyl)amide or 5-methyl-2-oxazoline
Nitrenium ion rearrangementN-biphenylazetium ionRing-expansion product

Mechanistic Elucidation of Key Reactions

Intermediacy of Amine Radical Cations

A central feature in the chemistry of N-cyclopropyl anilines is the formation of amine radical cations as key reactive intermediates. These species can be generated through single-electron oxidation of the parent amine, often facilitated by photoredox catalysis or chemical oxidants. The formation of an amine radical cation on the nitrogen atom of an N-cyclopropyl aniline derivative promotes the irreversible ring-opening of the strained cyclopropyl group. nih.gov

This ring-opening event generates a β-carbon radical iminium ion, which is a versatile intermediate for various subsequent transformations. nih.gov The selective cleavage of the cyclopropyl group from the aromatic amine nitrogen in reactions such as nitrosation provides strong evidence for a mechanism involving the formation of an amine radical cation. researchgate.netnih.gov The nature of the products derived from the cyclopropane ring in these reactions further supports this mechanistic pathway. researchgate.netnih.gov

The stability and reactivity of the amine radical cation are influenced by the substituents on the aromatic ring. The electron-withdrawing nitro group in this compound would be expected to influence the redox potential of the amine and the subsequent reactivity of the radical cation intermediate.

Proton Transfer and Electron Transfer Pathways

The reactions involving this compound and related compounds are governed by a delicate interplay of proton transfer and electron transfer pathways. The initial step in many of the photocatalytic reactions is a single electron transfer (SET) from the amine to a photoexcited catalyst, generating the aforementioned amine radical cation. chemrxiv.orgchemrxiv.org

Following the formation of the amine radical cation, proton transfer can occur from a carbon atom alpha to the nitrogen, leading to the formation of an α-amino radical. This species can then undergo further oxidation or participate in radical cascade reactions. aablocks.com

In the context of nucleophilic aromatic substitution, reactions of chloro-nitroaromatic compounds with amines can proceed through an SET pathway, especially when the amine is a good electron donor. This pathway involves an initial electron transfer from the nucleophile (amine) to the aromatic substrate to form a radical ion pair, which then collapses to the substitution product. The degradation of 2-chloro-4-nitroaniline (B86195) by certain microorganisms also proceeds through pathways involving oxidative reactions, highlighting the susceptibility of this class of compounds to electron transfer processes. plos.org

Electronic Structure and Molecular Geometry Calculations

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. By applying DFT methods, such as the widely used B3LYP functional with a basis set like 6-311G(d,p), the optimized molecular geometry and ground-state electronic properties of this compound can be accurately calculated. researchgate.net

These calculations yield fundamental parameters including bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For the 2-chloro-4-nitroaniline framework, DFT studies reveal how the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups, along with the electron-donating amino (-NH) group, influence the electron distribution across the aromatic ring. researchgate.netnih.gov The calculations can also determine key electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability. researchgate.net

Table 1: Exemplary Calculated Ground State Properties for a Substituted Nitroaniline using DFT.
ParameterCalculated Value
C-Cl Bond Length~1.74 Å
C-NO₂ Bond Length~1.48 Å
N-O (nitro) Bond Length~1.23 Å
C-N (amino) Bond Length~1.38 Å
O-N-O Bond Angle~124°
HOMO Energy-6.5 eV
LUMO Energy-2.8 eV
HOMO-LUMO Gap3.7 eV

Conformational Analysis and Potential Energy Surfaces (PES)

Conformational analysis is the study of the different spatial arrangements (conformers) a molecule can adopt due to rotation around its single bonds. libretexts.orgchemistrysteps.com For this compound, the most significant rotations would occur around the C(phenyl)-N(amino) bond and the N(amino)-C(cyclopropyl) bond.

Spectroscopic Property Prediction and Correlation with Experimental Data

Vibrational Frequencies (IR, Raman) Simulations

Computational methods, particularly DFT, are highly effective at predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated that corresponds to the molecule's fundamental vibrational modes. nih.gov

These predicted frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The simulated spectra allow for the precise assignment of observed IR and Raman bands to specific molecular motions, such as the N-H stretch of the amino group, the asymmetric and symmetric stretches of the nitro group, and the C-Cl stretch. researchgate.net

Table 2: Representative Calculated and Scaled Vibrational Frequencies for Key Functional Groups in a Chloro-Nitroaniline Derivative.
Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
N-H Stretch361034653350-3500
C-H (Aromatic) Stretch318030523000-3100
NO₂ Asymmetric Stretch159515311500-1560
C=C (Aromatic) Stretch154014781450-1600
NO₂ Symmetric Stretch138513301335-1355
C-N (Amino) Stretch131012581250-1340
C-Cl Stretch755725700-800

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations are also employed to predict Nuclear Magnetic Resonance (NMR) spectra. Using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT, it is possible to compute the ¹H and ¹³C NMR chemical shifts for this compound. These calculations provide theoretical values that are typically in good agreement with experimental results, aiding in the structural elucidation and assignment of signals in experimentally obtained spectra. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus, reflecting the influence of the chloro, nitro, and N-cyclopropyl substituents on the aromatic ring.

Electronic Absorption Spectra (UV-Vis) and Excited States (TD-DFT)

The electronic absorption properties, which determine a compound's color and its interaction with light, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). amazonaws.commdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net For a molecule like this compound, these transitions are typically of a π → π* or n → π* character, often involving intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group through the π-system of the benzene (B151609) ring. researchgate.net

The TD-DFT calculation provides the wavelength of maximum absorption (λ_max), the oscillator strength (which is related to the intensity of the absorption), and the nature of the orbitals involved in the transition. amazonaws.commdpi.com Such analysis is crucial for understanding the photophysical properties of the molecule.

Table 3: Exemplary TD-DFT Calculation Results for the Lowest Energy Electronic Transition of a Nitroaniline Derivative.
ParameterCalculated Value
Excitation Energy (eV)3.45
λ_max (nm)359
Oscillator Strength (f)0.15
Major ContributionHOMO → LUMO
Transition Characterπ → π* (Intramolecular Charge Transfer)

Intermolecular Interactions and Crystal Packing Analysis

In molecules structurally similar to this compound, hydrogen bonds are significant drivers of the crystal packing. The presence of a secondary amine group (N-H) as a hydrogen bond donor and the oxygen atoms of the nitro group (NO₂) as acceptors facilitates the formation of intermolecular hydrogen bonds.

Studies on related compounds, such as 2-chloro-5-nitroaniline (B146338) and 4-chloro-2-nitroaniline, reveal the prevalence of N—H⋯O interactions. niscpr.res.inresearchgate.net These bonds link adjacent molecules, often forming chains or more complex three-dimensional networks that stabilize the crystal structure. niscpr.res.in In some cases, intramolecular hydrogen bonds between the amino and nitro groups are also observed, which influences the planarity of the molecule. researchgate.net For this compound, it is anticipated that the N-H group on the cyclopropylamine moiety and the oxygen atoms of the para-nitro group are the primary sites for forming such stabilizing hydrogen bond networks.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, such as the normalized contact distance (d_norm), one can identify regions of significant intermolecular contact.

For related chloro-nitroaniline structures, Hirshfeld analysis typically reveals that several types of interactions contribute to the crystal packing. mdpi.comimist.maresearchgate.net The analysis generates two-dimensional "fingerprint plots" that quantify the percentage contribution of each type of intermolecular contact. The most significant contributions often come from H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O contacts, reflecting the prevalence of van der Waals forces and hydrogen bonding. mdpi.com The presence of a chlorine atom also introduces Cl⋯H/H⋯Cl interactions. Based on analyses of analogous molecules, a representative breakdown of these contributions for this compound can be projected. nih.govunimi.it

Interaction TypeTypical Contribution (%)
H···H~45%
O···H / H···O~20%
C···H / H···C~15%
Cl···H / H···Cl~8%
N···H / H···N~5%
Other~7%

Note: The data in this table are representative values based on analyses of structurally similar compounds and serve to illustrate the expected distribution of intermolecular contacts for this compound.

Molecular Reactivity Descriptors and Quantum Chemical Parameters

Quantum chemical calculations provide valuable descriptors that help in understanding the electronic structure and chemical reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. thaiscience.info The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter indicating the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For nitroaniline derivatives, the HOMO is typically localized on the electron-rich aniline ring and the amino group, while the LUMO is concentrated on the electron-withdrawing nitro group and the aromatic ring. researchgate.net This distribution facilitates an intramolecular charge transfer (ICT) from the donor part (cyclopropylamine) to the acceptor part (nitrobenzene) upon electronic excitation. The HOMO-LUMO gap for substituted nitroanilines generally falls in the range of 3.8 to 4.3 eV. thaiscience.inforesearchgate.netresearchgate.net

ParameterRepresentative Value (eV)
E_HOMO-6.5
E_LUMO-2.4
Energy Gap (ΔE)4.1

Note: The values presented are typical for substituted nitroanilines as determined by Density Functional Theory (DFT) calculations and illustrate the expected electronic parameters for this compound. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack, as well as regions susceptible to hydrogen bonding. researchgate.netresearchgate.net The MEP surface is color-coded to indicate different potential values: red signifies regions of most negative potential (electron-rich), while blue indicates regions of most positive potential (electron-deficient). researchgate.net

In this compound, the most negative potential (red) is expected to be localized around the oxygen atoms of the nitro group, making them the primary sites for electrophilic attack. thaiscience.infonrct.go.th Conversely, the region around the hydrogen atom of the secondary amine (N-H) is expected to show the most positive potential (blue), identifying it as a site for nucleophilic attack. researchgate.net The MEP map provides a comprehensive picture of the molecule's reactive surface, complementing the insights gained from FMO analysis. researchgate.net

Molecules that possess both an electron-donating group and an electron-accepting group connected by a π-conjugated system, like this compound, are known as "push-pull" systems. These types of molecules are of significant interest for their potential non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. researchgate.netresearchgate.net

The key parameter for second-order NLO response is the first hyperpolarizability (β). Computational methods, such as DFT, are widely used to calculate this property. The magnitude of β is highly dependent on the efficiency of intramolecular charge transfer from the donor to the acceptor group. nih.gov For para-nitroaniline (pNA), a parent compound, the calculated values of β are significant, and substitutions on the aniline ring can further modulate this response. psu.eduresearchgate.netchemrxiv.org The presence of the cyclopropylamine donor and the chloro and nitro acceptors in this compound suggests it could exhibit a notable NLO response.

ParameterRepresentative Calculated Value
First Hyperpolarizability (β)~60 x 10-30 esu

Note: The value is a representative theoretical value for a substituted p-nitroaniline derivative at a common experimental wavelength (1064 nm) and indicates the potential for NLO activity. researchgate.net

Conclusion

2-Chloro-N-cyclopropyl-4-nitroaniline is a compound of significant interest within the realm of synthetic organic chemistry. Its synthesis, while not extensively detailed in readily available literature, can be logically deduced from established methodologies for similar substituted anilines. The compound's value lies in its potential as a versatile intermediate, offering multiple reactive sites for the construction of more complex molecules. Further research into the specific applications and reaction pathways of this compound is likely to uncover new avenues for the development of novel compounds with potential applications in various fields of chemical science.

Research Oriented Applications and Derivatization for Functional Materials

Design and Synthesis of Advanced Organic Intermediates

As a foundational chemical entity, 2-Chloro-N-cyclopropyl-4-nitroaniline serves as a starting point for constructing more elaborate molecular architectures. Chemical suppliers often categorize it as a key "building block" for organic synthesis. sigmaaldrich.com

Precursor for Complex Organic Molecules

The inherent reactivity of its functional groups makes this compound an ideal precursor for multi-step organic synthesis. The secondary amine can undergo various reactions, such as acylation, alkylation, and condensation, while the nitro group can be reduced to an amine, providing another site for chemical modification. Furthermore, the chlorine atom can be substituted through nucleophilic aromatic substitution reactions. This multi-faceted reactivity allows chemists to introduce additional complexity and functionality, leading to the creation of sophisticated organic molecules with potential applications in pharmaceuticals and other specialty chemicals.

Building Block for Heterocyclic Compound Libraries

Substituted anilines are crucial starting materials for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. nih.gov Research has demonstrated that chloroaniline derivatives can be utilized in palladium-catalyzed cyclization reactions to produce a variety of important heterocyclic systems. nih.gov The structure of this compound is well-suited for such transformations. The amino group can act as a nucleophile in intramolecular reactions to form fused ring systems. This makes it a valuable building block for generating libraries of diverse heterocyclic compounds, including indoles, carbazoles, and dibenzazepines, which are scaffolds for many biologically active agents. nih.gov

Exploration in the Development of New Materials

The electronic properties and structural features of this compound make it a candidate for research into new functional materials.

Precursors for Organic Electronic and Photoactive Compounds

The molecular structure of this compound contains both an electron-donating amino group and a strong electron-accepting nitro group. mdpi.com This "push-pull" electronic configuration is a common design motif in molecules developed for nonlinear optics and organic electronics. Such compounds can exhibit interesting photoactive properties. While specific applications for this exact molecule are not extensively documented, related substituted nitroanilines are known to be valuable intermediates for compounds with these properties. nih.govmdpi.com Therefore, this compound represents a promising precursor for the synthesis of novel organic electronic and photoactive materials.

Building Blocks for Polymeric Systems

The amine functionality in this compound provides a reactive handle for incorporation into polymeric structures. In principle, it can react with difunctional compounds like diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. Furthermore, substituted nitroanilines are noted as being useful in the context of polymerization catalysts. nih.gov While its specific use as a monomer is a specialized area of research, its structure offers a pathway to creating polymers with tailored electronic properties, due to the presence of the nitroaniline chromophore.

Role in Agrochemical and Pigment Research Intermediates

In addition to advanced materials, substituted nitroanilines have a well-established role as intermediates in the production of commercially important chemicals like pigments and agrochemicals. nih.govresearchgate.net

The compound is classified among intermediates used for pesticides. sigmaaldrich.com Its structural components are found in various biologically active molecules used in agriculture. Researchers utilize such intermediates to synthesize new potential herbicides, fungicides, or insecticides by modifying the core structure to optimize for target specificity and efficacy.

In the field of pigments, the related compound 4-Chloro-2-nitroaniline is a known intermediate in the manufacturing of pigments. nih.gov Nitroaniline derivatives are foundational to a large class of azo dyes and pigments. Through a process called diazotization, the amino group can be converted into a highly reactive diazonium salt, which is then coupled with other aromatic compounds to produce intensely colored molecules. The specific substituents on the aniline (B41778) ring, such as the chloro and cyclopropyl (B3062369) groups in this compound, influence the final color and properties (e.g., lightfastness, thermal stability) of the resulting pigment.

Table of Compound Properties

PropertyValueReference
Molecular FormulaC₉H₉ClN₂O₂ sigmaaldrich.comappchemical.com
Molecular Weight212.63 g/mol sigmaaldrich.comappchemical.com
CAS Number170104-39-9 appchemical.com
AppearanceSolid sigmaaldrich.com

Table of Potential Applications

Application AreaRole of this compoundPotential End Products
Complex Organic SynthesisVersatile PrecursorPharmaceutical Intermediates, Specialty Chemicals
Heterocyclic ChemistryBuilding BlockIndoles, Carbazoles, Dibenzazepines
Materials SciencePrecursor for Photoactive CompoundsOrganic Electronic Materials, Nonlinear Optical Materials
Polymer ChemistryMonomer Building BlockPolyamides, Polyureas
AgrochemicalsResearch IntermediateNovel Pesticides (Herbicides, Fungicides)
Pigments and DyesIntermediateAzo Dyes and Pigments

Environmental and Biological Degradation Studies Mechanistic and Pathway Focus

Aerobic Microbial Degradation Pathways

Under aerobic conditions, microbial communities play a pivotal role in the breakdown of nitroaromatic compounds. The degradation of 2-C-4-NA by Rhodococcus sp. strain MB-P1 serves as a well-documented model for the aerobic microbial degradation pathway. nih.govplos.org This bacterium is capable of utilizing 2-C-4-NA as its sole source of carbon, nitrogen, and energy, indicating a complete metabolic pathway for its degradation. nih.govplos.org The degradation process is characterized by the release of nitrite, chloride, and ammonia (B1221849) ions into the medium. nih.govplos.org

During the microbial degradation of 2-C-4-NA by Rhodococcus sp. strain MB-P1, key metabolic intermediates have been identified. The initial transformation involves the conversion of 2-C-4-NA to 4-amino-3-chlorophenol (B108459) (4-A-3-CP). nih.govplos.orgplos.org This intermediate is then further metabolized to 6-chlorohydroxyquinol (6-CHQ). nih.govplos.orgplos.org The identification of these metabolites provides a clear pathway for the initial steps of aerobic degradation.

Table 1: Identified Metabolites in the Aerobic Degradation of 2-Chloro-4-nitroaniline (B86195)

Parent Compound Metabolic Intermediate 1 Metabolic Intermediate 2

This table illustrates the sequential formation of key intermediates during the aerobic microbial breakdown of 2-chloro-4-nitroaniline.

Several bacterial strains have been identified for their ability to degrade chloro and nitro-substituted aromatic compounds. Among these, strains belonging to the genus Rhodococcus have shown significant efficacy. nih.govplos.org Specifically, Rhodococcus sp. strain MB-P1 has been extensively studied for its ability to rapidly degrade 2-C-4-NA. nih.govplos.org Members of the genus Rhodococcus are known for their diverse metabolic capabilities, which enable them to break down a wide range of xenobiotic compounds. scispace.com

Enzymatic Mechanisms of Biotransformation

The biotransformation of 2-C-4-NA is facilitated by specific enzymatic activities within the degrading microorganisms. These enzymes catalyze the key steps in the degradation pathway, leading to the breakdown of the aromatic ring.

The initial and critical step in the degradation of 2-C-4-NA by Rhodococcus sp. strain MB-P1 is catalyzed by a flavin-dependent monooxygenase. nih.govplos.org This enzyme is responsible for the stoichiometric removal of the nitro group from the aromatic ring, leading to the formation of 4-amino-3-chlorophenol. nih.govplos.org Flavin-dependent monooxygenases are a class of enzymes that utilize flavin cofactors, such as FAD or FMN, to catalyze the insertion of a single oxygen atom into a substrate. mdpi.comnih.gov These enzymes are crucial in the aerobic microbial degradation of various nitro and chloro-containing aromatic compounds. nih.govplos.org

Following the initial monooxygenase-catalyzed reaction, the subsequent transformation of 4-amino-3-chlorophenol to 6-chlorohydroxyquinol is mediated by an enzyme with aniline (B41778) dioxygenase activity. nih.govplos.org This enzyme facilitates an oxidative reaction that removes the amino group from the benzene (B151609) ring. nih.gov The resulting 6-chlorohydroxyquinol is the substrate for the subsequent ring cleavage, a crucial step in the complete mineralization of the compound. nih.gov The involvement of aniline dioxygenase highlights the specific enzymatic machinery employed by Rhodococcus sp. to dismantle the complex aromatic structure.

Table 2: Key Enzymes and their Roles in 2-Chloro-4-nitroaniline Degradation

Enzyme Substrate Product Function in Pathway
Flavin-dependent monooxygenase 2-Chloro-4-nitroaniline 4-amino-3-chlorophenol Removal of the nitro group

This interactive table details the enzymatic reactions central to the biotransformation of 2-chloro-4-nitroaniline.

Factors Influencing Environmental Persistence and Transformation

The persistence and transformation of 2-Chloro-N-cyclopropyl-4-nitroaniline in the environment are influenced by a combination of biological and non-biological factors. While microbial degradation is a primary route for its breakdown, other environmental processes can also contribute to its fate.

One significant non-biological process that can affect the environmental persistence of nitroaromatic compounds is photolysis. nih.govplos.org Photolysis is the breakdown of chemical compounds by light. 2-C-4-NA has been reported as a photolysis product of the molluscicide niclosamide, indicating its susceptibility to light-induced degradation. nih.govplos.org Therefore, sunlight can play a role in the transformation of this compound in aquatic and terrestrial environments. Conversely, factors such as volatilization are not considered to be significant fate processes for compounds like 2-C-4-NA due to their low Henry's Law constant. nih.gov

Advanced Analytical Methodologies for Research Characterization

Chromatographic Separations for Compound Identification and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify the components of a mixture. For "2-Chloro-N-cyclopropyl-4-nitroaniline" and related compounds, both high-performance liquid chromatography and gas chromatography are routinely used to ensure the purity of research samples and to analyze reaction products.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of "this compound" due to its high resolution and sensitivity. Reversed-phase (RP) HPLC is the most common modality, where a nonpolar stationary phase is used with a polar mobile phase.

Research on the closely related compound, 2-chloro-4-nitroaniline (B86195), demonstrates typical analytical conditions. A common method involves a C18 or similar reverse-phase column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.com Formic acid is preferred for applications requiring mass spectrometry (MS) compatibility. sielc.comsielc.com Isocratic elution, where the mobile phase composition remains constant, is often sufficient for routine purity checks. nih.gov The determination of 2-chloro-4-nitroaniline as an impurity in commercial pigments has been successfully achieved using RP-HPLC, with methods validated to have high recovery rates (100-104%) and low limits of determination. nih.gov These methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

Table 1: Representative HPLC Conditions for Analysis of Chloro-Nitroaniline Compounds

ParameterConditionPurposeReference
Technique Reversed-Phase (RP) HPLCPurity assessment, impurity profiling sielc.comnih.gov
Stationary Phase (Column) Newcrom R1, C18Separation of nonpolar to moderately polar compounds sielc.comsielc.comsmolecule.com
Mobile Phase Acetonitrile (MeCN) / Water / Acid (Phosphoric or Formic)Elution of the analyte from the column sielc.comsielc.com
Elution Mode IsocraticRoutine analysis and quantification nih.gov
Detection UV (e.g., 254 nm)Quantification of UV-active compounds smolecule.com

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. It is particularly useful for assessing the purity of "this compound" and for detecting any volatile byproducts or unreacted starting materials from its synthesis.

According to EPA Method 8131, 2-chloro-4-nitroaniline can be determined in various sample extracts using a gas chromatograph equipped with a specific detector. epa.gov For nitrogen-containing compounds like nitroanilines, a nitrogen-phosphorus detector (NPD) is highly selective and sensitive. smolecule.comepa.gov The method typically employs a fused silica (B1680970) capillary column, such as an SE-54 or SE-30, to achieve separation. epa.gov While GC is a robust technique, confirmation of compound identity, especially in unfamiliar samples, is often recommended using a secondary method like mass spectrometry (GC-MS). epa.gov Commercial specifications for 2-chloro-4-nitroaniline often list purity as determined by GC, with typical assays being ≥98.0%. thermofisher.com

Table 2: Typical GC Parameters for Nitroaniline Analysis

ParameterSpecificationPurposeReference
Technique Capillary Gas ChromatographyPurity assay, analysis of volatile components epa.gov
Column Fused Silica Capillary (e.g., SE-54, SE-30)High-resolution separation of volatile analytes epa.gov
Detector Nitrogen-Phosphorus Detector (NPD), Hall DetectorSelective and sensitive detection of nitrogen-containing compounds smolecule.comepa.gov
Application Determination in environmental samples, quality control epa.govthermofisher.com
Detection Limit (EPA 8131) 3.2 µg/L for 2-chloro-4-nitroanilineQuantification of trace levels smolecule.com

Structural Characterization Techniques for Novel Derivatives

The synthesis of novel derivatives based on the "this compound" scaffold requires definitive structural confirmation. X-ray diffraction and advanced Nuclear Magnetic Resonance (NMR) spectroscopy are the principal methods for unambiguously determining molecular architecture.

Single-crystal X-ray diffraction (XRD) provides unequivocal proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. This technique is the gold standard for structural characterization, provided that a suitable single crystal of the derivative can be grown.

Studies on related chloro-nitroaniline derivatives illustrate the power of this method. For instance, the crystal structure of 2-chloro-5-nitroaniline (B146338) was determined to be a monoclinic system with the space group P21/c. mdpi.com Similarly, the derivative 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide was also found to crystallize in a monoclinic system with the space group P21/c. researchgate.net The data obtained from XRD analysis, such as unit cell dimensions and atomic coordinates, provide a precise model of the molecule's solid-state conformation. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. researchgate.net

Table 3: Example Crystal Data for a Related Derivative (2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide)

ParameterValueReference
Molecular Formula C₈H₆Cl₂N₂O₃ researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P21/c researchgate.net
Unit Cell Dimensions a = 5.2652 Å, b = 19.641 Å, c = 9.5770 Å, β = 96.474° researchgate.net
Volume (V) 984.1 ų researchgate.net
Molecules per Unit Cell (Z) 4 researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating molecular structures in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, complex derivatives often require two-dimensional (2D) NMR techniques for complete structural assignment. chemicalbook.comnih.gov

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal connectivity between atoms.

COSY identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC correlates protons directly to the carbons they are attached to.

HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton and assigning quaternary carbons.

In the characterization of complex 2-chloro-4-nitrobenzamide derivatives, ¹H and ¹³C NMR were used to confirm the final structures. nih.gov For a novel derivative of "this compound," these advanced 2D techniques would be indispensable for confirming the precise location of substituents and elucidating the connectivity of the entire molecule, ensuring the correct isomer was synthesized.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to gain structural information from its fragmentation patterns.

For "this compound," the molecular weight is 212.63 g/mol . appchemical.com In an MS experiment, this compound would be expected to show a molecular ion peak [M]⁺ at m/z 212. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern would be observed, with a second peak [M+2]⁺ at m/z 214 with roughly one-third the intensity of the molecular ion peak. This pattern is a clear indicator of the presence of one chlorine atom in the molecule.

Electron ionization (EI) is a common technique that causes the molecular ion to break apart into smaller, characteristic fragment ions. Analysis of the fragmentation pattern of the parent compound, 2-chloro-4-nitroaniline (molecular weight 172.57 g/mol ), shows a molecular ion at m/z 172 (100% relative intensity) and a corresponding [M+2]⁺ peak at m/z 174 (33.1% intensity). chemicalbook.com Significant fragments are observed at m/z 142, 126, 99, and 90, corresponding to losses of NO, NO₂, Cl, and other moieties, providing a structural fingerprint of the molecule. chemicalbook.comnih.gov This fragmentation analysis is a powerful tool for confirming the identity of known compounds and for proposing structures for unknown derivatives.

Table 4: Mass Spectrometry Fragmentation Data for 2-Chloro-4-nitroaniline

m/zRelative Intensity (%)Possible Fragment IdentityReference
17433.1[M+2]⁺ (³⁷Cl isotope) chemicalbook.com
172100.0[M]⁺ (Molecular Ion) chemicalbook.com
14258.3[M - NO]⁺ chemicalbook.com
12636.8[M - NO₂]⁺ chemicalbook.com
9929.0[M - NO₂ - HCN]⁺ chemicalbook.com
9090.1[C₆H₄Cl]⁺ chemicalbook.com
6335.3[C₅H₃]⁺ chemicalbook.com

Q & A

Q. What synthetic routes are recommended for 2-Chloro-N-cyclopropyl-4-nitroaniline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer :
    Synthesis of nitroaniline derivatives typically involves sequential functionalization. For example, the cyclopropyl group can be introduced via nucleophilic substitution of a halogenated precursor (e.g., 2-chloro-4-nitroaniline) using cyclopropylamine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization includes controlling stoichiometry, reaction time, and temperature to minimize byproducts like hydrolysis or over-alkylation . Purity can be enhanced via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
    • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and cyclopropane ring integrity. For example, cyclopropyl protons appear as distinct multiplet signals (δ 0.5–1.5 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 227.046) and fragmentation patterns .
    • X-ray Crystallography : Resolves spatial arrangement of nitro, chloro, and cyclopropyl groups, critical for structure-activity studies .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :
    Store in airtight, light-protected containers at 2–8°C to prevent decomposition. Stability tests under accelerated conditions (40°C/75% relative humidity for 4 weeks) can predict shelf life. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) for nitro group reduction or cyclopropane ring opening .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer :
    DFT calculations (e.g., B3LYP/6-31G*) model electron density, HOMO-LUMO gaps, and electrostatic potential surfaces. For example, exact exchange functionals (e.g., Becke’s 1993 hybrid method) improve accuracy for nitro group charge distribution and aromatic ring polarization . Software like Gaussian or ORCA can simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax values .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound?

  • Methodological Answer :
    The nitro group directs electrophiles to the meta position (C5), while the chloro substituent exerts an ortho/para-directing effect. Computational studies (e.g., Fukui indices) quantify reactive sites, and kinetic experiments (e.g., bromination in acetic acid) validate regioselectivity. Competing effects may lead to minor products, requiring GC-MS or 1^1H NMR for detection .

Q. How do steric and electronic effects of the cyclopropyl group influence biological activity or catalytic interactions?

  • Methodological Answer :
    Cyclopropane’s ring strain increases reactivity in enzyme binding or metal-catalyzed reactions. Comparative studies with non-cyclopropyl analogs (e.g., N-methyl derivatives) using kinetic assays or docking simulations (AutoDock Vina) reveal steric hindrance effects. Electrochemical methods (cyclic voltammetry) assess redox behavior influenced by the nitro group’s electron-withdrawing nature .

Q. What are the toxicological profiles of this compound, and how should exposure risks be mitigated?

  • Methodological Answer :
    Acute toxicity assays (e.g., OECD 423) in rodent models determine LD₅₀ values. Genotoxicity is assessed via Ames tests (TA98 strain ± metabolic activation). Personal protective equipment (PPE) and fume hoods are mandatory during synthesis. Spill protocols include neutralization with 10% sodium bicarbonate and adsorption via activated carbon .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.